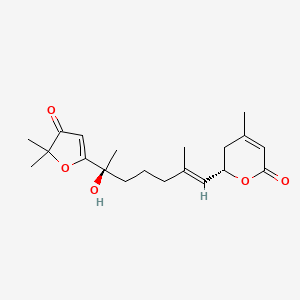
Nemoralisin C
説明
Nemoralisin C is a chain-like diterpenoid that can be isolated from the fruits of A. grandifolia .
Synthesis Analysis
This compound, along with other acyclic diterpenoids named Aphanamixins A-F, were isolated from the stem bark of Aphanamixis polystachya . Their structures were established through a comprehensive analysis of NMR spectroscopic data and high-resolution mass spectrometric data .
Molecular Structure Analysis
The molecular formula of this compound is C20H28O5 . The structure was established through a comprehensive analysis of NMR spectroscopic data and high-resolution mass spectrometric data .
科学的研究の応用
Chemical Constituents and Cytotoxicity Studies
Nemoralisin C, a known diterpenoid, has been a subject of interest in the study of chemical constituents from various plant species. For instance, it was isolated from the leaves and stems of Aphanamixis grandifolia along with other terpenoids like nemoralisins D-G. These compounds were tested for their cytotoxic activities on various human tumor cell lines and antimicrobial activities against different bacterial strains, although they exhibited limited activity (IC50>40 μM for tumor cells and MIC>50 μg/mL for bacterial strains) (Zeng et al., 2013).
Structural Studies and Biological Activities
Further research on Aphanamixis grandifolia led to the isolation of additional acyclic diterpenoids related to this compound. These included nemoralisin B and nemoralisins H-J. Nemoralisin J, in particular, showed moderate inhibitory activity against lipopolysaccharide-induced nitric oxide production in cells, indicating a potential for anti-inflammatory applications (Zhang et al., 2014).
Research on Acyclic Diterpenoids
In a separate study on Aphanamixis polystachya, six new acyclic diterpenoids (Aphanamixins A-F), along with nemoralisin and this compound, were identified. These new compounds were tested for their antiproliferative activity against several cancer cell lines but demonstrated weak cytotoxicities (IC50>10 µM) (Zhang et al., 2014).
作用機序
Target of Action
Nemoralisin C is a chain-like diterpenoid
Mode of Action
It’s known that this compound shows antiproliferative activity against HepG2, AGS, MCF-7, and A-549 cancer cell lines . The exact mechanism of this interaction and the resulting changes at the molecular level are yet to be fully understood.
Biochemical Pathways
It’s known that this compound has antiproliferative activity against certain cancer cell lines , suggesting it may influence pathways related to cell proliferation and growth
Result of Action
This compound has been found to exhibit antiproliferative activity against HepG2, AGS, MCF-7, and A-549 cancer cell lines . This suggests that the compound may inhibit cell growth and proliferation in these cell lines.
生化学分析
Biochemical Properties
Nemoralisin C plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to exhibit antiproliferative activity against HepG2, AGS, MCF-7, and A-549 cancer cell lines . The compound interacts with various enzymes and proteins involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth . The nature of these interactions involves binding to specific active sites on the enzymes, thereby inhibiting their activity and preventing the progression of the cell cycle .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound induces apoptosis by activating caspases and increasing the expression of pro-apoptotic genes . Additionally, it inhibits cell proliferation by downregulating the expression of cyclins and cyclin-dependent kinases, which are essential for cell cycle progression . These effects contribute to the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active sites of key enzymes involved in cell proliferation, such as cyclin-dependent kinases, thereby inhibiting their activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound modulates gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, further promoting apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under specific conditions, but it may degrade over extended periods . Long-term studies have shown that this compound maintains its antiproliferative activity against cancer cells for several weeks . Its efficacy may decrease over time due to degradation and reduced bioavailability . These findings highlight the importance of optimizing storage conditions and usage protocols to maintain the compound’s effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound exhibit significant antiproliferative activity without causing toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing potential side effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antiproliferative activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites . These metabolites contribute to the compound’s antiproliferative activity by inhibiting key enzymes involved in cell proliferation and promoting apoptosis . Additionally, this compound affects metabolic flux by altering the levels of specific metabolites, further influencing cellular processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound interacts with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound binds to intracellular proteins, leading to its accumulation in specific cellular compartments . This localization is essential for the compound’s activity, as it allows this compound to interact with its target enzymes and proteins effectively .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cancer cells . This localization is mediated by specific targeting signals and post-translational modifications that direct this compound to these compartments . In the cytoplasm, this compound interacts with cytoplasmic enzymes and proteins, inhibiting their activity and promoting apoptosis . In the nucleus, the compound modulates gene expression by binding to transcription factors and influencing the transcriptional machinery .
特性
IUPAC Name |
(2S)-2-[(E,6S)-6-(5,5-dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-13(9-15-10-14(2)11-18(22)24-15)7-6-8-20(5,23)17-12-16(21)19(3,4)25-17/h9,11-12,15,23H,6-8,10H2,1-5H3/b13-9+/t15-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEONHJMPXMLIV-TWSSUNLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(C1)C=C(C)CCCC(C)(C2=CC(=O)C(O2)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)O[C@@H](C1)/C=C(\C)/CCC[C@@](C)(C2=CC(=O)C(O2)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of discovering new acyclic diterpenoids like Aphanamixins A-F?
A: Acyclic diterpenoids are a relatively rare class of natural products. The isolation of six new members, Aphanamixins A-F, from the stem bark of Aphanamixis polystachya represents a significant finding. [] This discovery expands the chemical diversity of known acyclic diterpenoids and provides new chemical entities for further biological investigation.
Q2: What methods were used to determine the structures of Aphanamixins A-F?
A: The researchers employed a combination of spectroscopic techniques to elucidate the structures of Aphanamixins A-F. These techniques included Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). [, ] NMR data, including 1H and 13C NMR, provided crucial information about the connectivity and environments of the hydrogen and carbon atoms in the molecules. HRMS data confirmed the molecular formulas of the compounds. Furthermore, the absolute configurations of the stereocenters in Aphanamixins A-F were determined using a combination of chemical derivatization with chiral auxiliary α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) and circular dichroism (CD) spectroscopy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1513287.png)
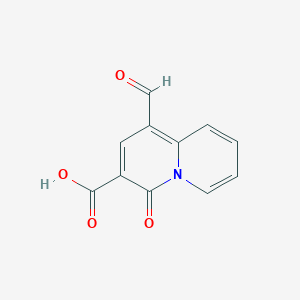

![8-Iodo-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid ethyl ester](/img/structure/B1513307.png)
![3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide]](/img/structure/B1513308.png)


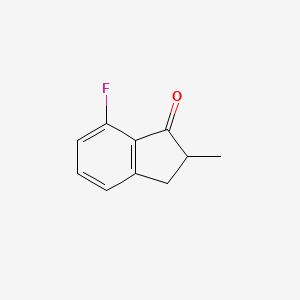
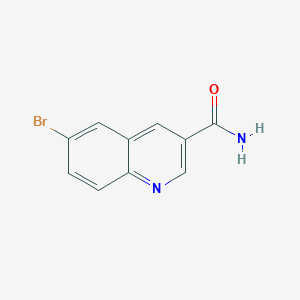
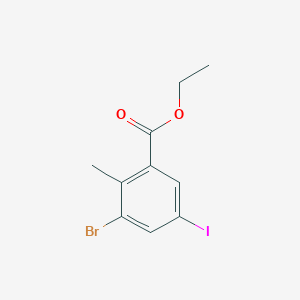

![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1513329.png)
![5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide](/img/structure/B1513330.png)
